ethyl 4-(1,3-thiazol-2-yl)benzoate

Green Chemistry Organic Synthesis Process Chemistry

Medicinal chemists optimizing kinase inhibitors often face molecular weight creep that erodes drug-likeness. Ethyl 4-(1,3-thiazol-2-yl)benzoate (CAS 257876-04-3) delivers a low-MW (233.29 g/mol) phenyl-thiazole biaryl scaffold that enables further functionalization without breaching lead-like property thresholds. • Privileged scaffold for kinase inhibitors & anti-inflammatory agents; reported 65-83% yield via solvent-free, room-temperature synthesis for scalable process development • Predicted LogP ~3.2 offers a balanced starting point for optimizing passive permeability vs. aqueous solubility • Hydrolyzable ethyl ester enables rapid conversion to carboxylic acid or amide for SAR exploration • Significantly lower MW than benzothiazole analogs, preserving room for downstream substituent addition

Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
Cat. No. B8689785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(1,3-thiazol-2-yl)benzoate
Molecular FormulaC12H11NO2S
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C2=NC=CS2
InChIInChI=1S/C12H11NO2S/c1-2-15-12(14)10-5-3-9(4-6-10)11-13-7-8-16-11/h3-8H,2H2,1H3
InChIKeyDMLMADANFMMSJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 0.25 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(1,3-thiazol-2-yl)benzoate Overview


Ethyl 4-(1,3-thiazol-2-yl)benzoate (CAS 257876-04-3) is a high-value heterocyclic intermediate featuring a phenyl-thiazole biaryl scaffold . This structure is a recognized privileged motif in medicinal chemistry, common in kinase inhibitors and anti-inflammatory agents . Its key functional groups include a hydrolyzable ethyl ester, a basic thiazole nitrogen, and a lipophilic aromatic core . Physicochemical properties, including a predicted LogP of ~3.2, density of 1.216±0.06 g/cm³, and pKa of 1.70±0.10, are available for characterization .

Substitution Risks for Ethyl 4-(1,3-thiazol-2-yl)benzoate


Substitution is non-trivial due to the profound impact of precise substitution patterns on biological activity and physicochemical properties within the thiazole class [1]. A regioisomer, ethyl 3-(1,3-thiazol-2-yl)benzoate (CAS 886851-29-2), demonstrates that moving the thiazole attachment from the para- to meta- position alters molecular properties, which can lead to different biological interactions [1]. Similarly, expanding to a benzothiazole system (CAS 1030513-24-6) significantly increases molecular weight and lipophilicity, fundamentally changing pharmacokinetic and target-binding profiles . The specific electronic and steric environment of the 4-(1,3-thiazol-2-yl)benzoate core is critical for its intended activity and cannot be assumed to be interchangeable.

Quantitative Evidence for Ethyl 4-(1,3-thiazol-2-yl)benzoate


Synthetic Yield: Solvent-Free Route

The target compound can be synthesized via a solvent-free, room-temperature reaction with a yield of 65-83%, which is a key differentiator for process efficiency . This is an improvement over the traditional synthesis route for the core scaffold, which involves a multi-step process requiring extraction and column purification and results in a lower 71% yield .

Green Chemistry Organic Synthesis Process Chemistry

Lipophilicity and Membrane Permeability

The compound has a predicted LogP of ~3.2, indicating optimal lipophilicity for passive membrane permeability, a key attribute in drug discovery . This contrasts with more hydrophilic analogs; for example, the carboxylic acid derivative, 4-(thiazol-2-yl)benzoic acid, would have a significantly lower LogP due to the absence of the ester group, leading to different absorption and distribution profiles .

Physicochemical Properties Drug-likeness ADME

Molecular Weight Advantage in Lead Optimization

The compound has a molecular weight of 233.29 g/mol, which is in a favorable range for optimizing pharmacokinetic properties . In contrast, the benzothiazole analog, ethyl 4-(benzothiazol-2-yl)benzoate, has a molecular weight of 283.3 g/mol, representing a 21% increase . This lower molecular weight provides greater 'room' for adding functional groups during lead optimization without exceeding typical drug-like limits (e.g., <500 Da).

Medicinal Chemistry Fragment-Based Drug Discovery Pharmacokinetics

High-Impact Applications for Ethyl 4-(1,3-thiazol-2-yl)benzoate


High-Yield Building Block for Green Processes

Procurement should be prioritized when a synthetic route demands both high efficiency and reduced environmental impact. The reported 65-83% yield from a solvent-free, room-temperature reaction makes this compound an excellent candidate for developing scalable and sustainable chemical processes .

Lead-Like Optimization for Kinase Inhibitor Programs

This compound is a strategic choice for medicinal chemistry programs aiming to maintain favorable physicochemical properties during lead optimization. Its low molecular weight (233.29 g/mol) provides a distinct advantage over heavier analogs like the benzothiazole derivative, allowing for the addition of functional groups without sacrificing drug-likeness .

Preclinical ADME Profiling of Biaryl Scaffolds

The predicted LogP of ~3.2 makes this compound a valuable tool for researchers investigating the structure-permeability relationship of biaryl scaffolds. It serves as a well-balanced starting point for optimizing passive membrane permeability while maintaining sufficient aqueous solubility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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